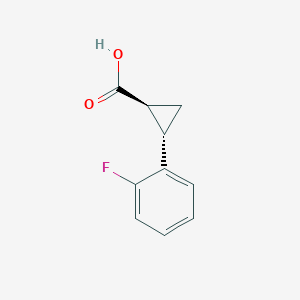

(1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic Acid

Description

“(1S,2S)-2-(2-Fluorophenyl)cyclopropane-1-carboxylic Acid” is a cyclopropane-derived carboxylic acid featuring a 2-fluorophenyl substituent. The cyclopropane ring imparts conformational rigidity, while the fluorine atom at the ortho position of the phenyl group influences electronic properties and steric interactions. Its stereochemistry (1S,2S) is critical for binding specificity and activity, as evidenced by studies on related cyclopropane derivatives .

Properties

IUPAC Name |

(1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXGEXZLWOGJN-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197955 | |

| Record name | rel-(1R,2R)-2-(2-Fluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175168-71-5 | |

| Record name | rel-(1R,2R)-2-(2-Fluorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175168-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(2-Fluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Cyclopropanation Reaction: : One common method to synthesize (1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid involves the cyclopropanation of alkenes. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, often at room temperature, and can be highly stereoselective.

Biological Activity

(1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, with the CAS number 455267-56-8, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H9FO2

- Molecular Weight : 180.18 g/mol

- InChI Key : OLDXGEXZLWOGJN-UHFFFAOYSA-N

The compound's structure includes a cyclopropane ring substituted with a fluorophenyl group and a carboxylic acid moiety, which may contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, certain derivatives have shown the ability to inhibit key inflammatory pathways, suggesting that this compound could be explored for its potential in treating inflammatory diseases .

3. Antimicrobial Activity

There is growing interest in the antimicrobial potential of cyclopropane derivatives. Some studies have indicated that compounds with similar frameworks can inhibit bacterial growth, making them candidates for antibiotic development . The specific activity of this compound against various pathogens remains to be thoroughly investigated.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Reported anti-inflammatory effects in a model using cyclopropane derivatives. |

| Study B | Demonstrated cytotoxicity against cancer cell lines for structurally related compounds. |

| Study C | Suggested potential antimicrobial activity based on structural similarities with known active compounds. |

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. Notably, it is a precursor to sitafloxacin, an antibiotic used to treat bacterial infections. The introduction of fluorine into drug molecules often enhances their biological activity and metabolic stability.

Case Study: Sitafloxacin Synthesis

Sitafloxacin contains a monofluorocyclopropane side chain derived from (1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid. The synthesis of this compound is crucial for producing sitafloxacin efficiently and economically. Traditional methods have been challenged by high costs and complex procedures, prompting the development of novel synthetic routes that utilize this cyclopropane derivative as an intermediate .

Synthetic Applications

In addition to its pharmaceutical relevance, this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in creating more complex molecular architectures.

Synthetic Transformations

- Reactions : The compound can participate in nucleophilic substitutions, cycloadditions, and other transformations that allow for the introduction of diverse functional groups.

- Applications in Material Science : The unique properties of cyclopropane derivatives enable their use in developing advanced materials and polymers with specific mechanical and thermal properties.

Research indicates that the fluorinated cyclopropane structure contributes to enhanced lipophilicity and membrane permeability, which are critical for drug efficacy. The incorporation of fluorine atoms can significantly increase the potency of compounds by improving their interaction with biological targets .

Toxicological Considerations

While this compound exhibits promising applications, safety assessments are essential. Toxicological studies should be conducted to evaluate its safety profile, particularly regarding acute toxicity and skin irritation potential .

Comparison with Similar Compounds

(1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid

- Structural Difference : Fluorine at the meta position of the phenyl ring (vs. ortho in the target compound).

- Predicted collision cross-section (CCS) values suggest differences in molecular volume and shape compared to the ortho-fluoro isomer .

- Biological Relevance : Positional isomerism can significantly affect potency in mGluR modulation, as seen in studies on LY341495 (a Group II mGluR antagonist) .

rel-(1S,2S)-2-(2-Bromophenyl)cyclopropane-1-carboxylic Acid

- Structural Difference : Bromine replaces fluorine at the ortho position.

- The C-Br bond is more labile than C-F, leading to different degradation pathways .

Analogues with Fluorinated Cyclopropane Substituents

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic Acid

- Structural Difference : Difluoromethyl group replaces the fluorophenyl ring.

- Impact : The electron-withdrawing difluoromethyl group increases acidity (pKa ~2.5) compared to the target compound (pKa ~3.5 for carboxylic acid). This enhances solubility but reduces membrane permeability .

- Molecular Formula : C5H6F2O2 (vs. C10H9FO2 for the target compound) .

cis-2-Fluorocyclopropanecarboxylic Acid (CAS 105919-34-4)

- Structural Difference : Lacks the phenyl group; fluorine is directly attached to the cyclopropane ring.

- Impact : Simplified structure reduces aromatic interactions, limiting utility in targeting receptors requiring π-π stacking. The cis configuration induces distinct ring strain and dipole moments compared to trans isomers .

Analogues with Heteroaromatic or Functionalized Substituents

(1S,2S)-2-(Pyridin-2-yl)cyclopropane-1-carboxylic Acid

(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid

- Structural Difference: Amino and trifluoromethyl groups replace the fluorophenyl and carboxylic acid.

- Impact: The amino group introduces a zwitterionic character, improving water solubility. The trifluoromethyl group enhances lipophilicity (LogP ~1.8), balancing blood-brain barrier penetration .

Data Table: Key Attributes of Selected Analogues

Q & A

Q. What are the key physicochemical properties of (1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, and how do they influence experimental design?

The compound has a molecular formula C₄H₅FO₂ (MW: 104.08 g/mol) and a cyclopropane ring substituted with a fluorine atom and a carboxylic acid group . Key properties include:

Q. Methodological considerations :

Q. What synthetic strategies are effective for preparing this compound?

Synthesis typically involves cyclopropanation of α,β-unsaturated precursors. A common approach includes:

Transition metal-catalyzed cyclopropanation : Using diazo compounds (e.g., ethyl diazoacetate) with Cu or Rh catalysts to form the cyclopropane ring .

Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Shi epoxidation-derived methods) to achieve the (1S,2S) configuration .

Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Critical step : Purification via chiral HPLC or crystallization to ensure enantiomeric purity, as stereochemistry impacts biological activity .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Storage : 2–8°C in a dry, airtight container to prevent hydrolysis .

- Waste disposal : Segregate acidic waste and neutralize before disposal, adhering to local regulations .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence biological activity, and how can this be experimentally validated?

The (1S,2S) configuration creates a rigid, planar structure that enhances binding to enzymes or receptors (e.g., kynurenine pathway inhibitors) . Validation methods :

- X-ray crystallography : Resolve ligand-enzyme complexes to confirm stereospecific interactions.

- Enzymatic assays : Compare inhibition potency of (1S,2S) vs. (1R,2R) enantiomers using kinetic studies (e.g., IC₅₀ measurements) .

Case study : Methyl substitution at C-1 in analogous cyclopropane derivatives reduced inhibitory potency by 2%, highlighting the sensitivity of activity to structural modifications .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., molecular weight discrepancies)?

Discrepancies may arise from isotopic variations or computational models. For example:

- Exact mass : 104.02735756 g/mol (isotope-free) vs. average MW 104.08 g/mol (accounts for natural isotopic abundance) .

Resolution strategies : - Use high-resolution mass spectrometry (HRMS) to confirm exact mass.

- Cross-reference CAS registry data (e.g., CAS 127199-14-8 vs. 105919-34-4) to verify compound identity .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine position; ¹H/¹³C NMR for cyclopropane ring strain analysis .

- Chiral HPLC : To validate enantiomeric excess (>98% purity for biological studies) .

- LC-MS/MS : Detect degradation products under stress conditions (e.g., heat, light) .

Example : In analogs like (1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, LC-MS confirmed stability in pH 7.4 buffer over 24 hours .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., enzymes in neurotransmitter pathways) .

- QSAR models : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with inhibitory activity .

Case study : Trifluoromethyl analogs showed altered steric and electronic profiles compared to difluoromethyl derivatives, impacting receptor affinity .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.